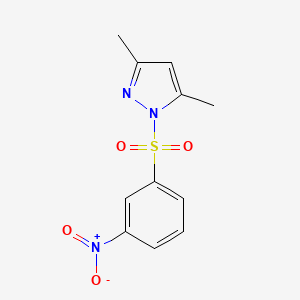

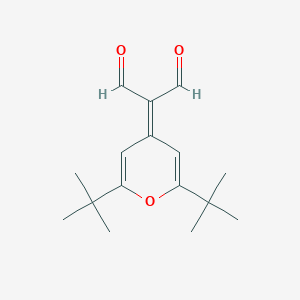

3,5-Dimethyl-1-(3-nitro-benzenesulfonyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethyl-1-(3-nitro-benzenesulfonyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DNP and is a nitro-substituted pyrazole derivative. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Applications De Recherche Scientifique

Electrosynthesis and Pyrazole Derivatives

The electrosynthesis of pyrazole derivatives, including compounds structurally related to 3,5-dimethyl-1-(3-nitro-benzenesulfonyl)-1H-pyrazole, has been studied in-depth. One particular investigation focused on the reactions of pyrazole and its derivatives with 1,4-dimethoxybenzene during amperostatic electrolysis. This process was influenced by various factors including the basicity of the medium, the nature and concentration of pyrazole, and the electricity passed. These conditions determined the yield and content of target products such as dimethoxybenzene-pyrazolyl derivatives, showcasing the significance of electrosynthesis in modifying pyrazole compounds for potential applications in material science and pharmaceuticals (Chauzov et al., 2002).

Antidiabetic Activity

Research into sulfonylurea derivatives of pyrazoles, including structures similar to 3,5-dimethyl-1-(3-nitro-benzenesulfonyl)-1H-pyrazole, has uncovered their potential antidiabetic properties. A study involving the preparation and evaluation of such derivatives demonstrated significant hypoglycemic activity, indicating their potential as therapeutic agents for diabetes management (Soliman, 1979).

Structural and Spectral Characteristics

The influence of substituents on the structural and spectral characteristics of pyrazole derivatives has been extensively studied. For instance, research on conjugated pyrazoles highlighted how functional groups affect tautomeric behavior and energy band gaps, providing insights into their chemical behavior and potential applications in designing new compounds with desired properties (Ibnaouf et al., 2019).

Metal Complex Formation

Studies on the formation of metal complexes with pyrazole derivatives, like 3,5-dimethyl-1-(3-nitro-benzenesulfonyl)-1H-pyrazole, reveal the versatility of these compounds in coordination chemistry. Square planar Pd(II) complexes with helical twists have been synthesized using related pyrazole compounds, demonstrating potential applications in catalysis and material science (Drew et al., 2007).

Synthesis and Characterization of Metallomacrocyclic Complexes

The synthesis and characterization of metallomacrocyclic complexes using pyrazolic hybrid ligands, including those similar to 3,5-dimethyl-1-(3-nitro-benzenesulfonyl)-1H-pyrazole, have been explored. This research highlights the potential of pyrazole derivatives in forming complex structures with metals, which could have implications in the development of new materials and catalysts (Guerrero et al., 2008).

Propriétés

IUPAC Name |

3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-8-6-9(2)13(12-8)19(17,18)11-5-3-4-10(7-11)14(15)16/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDVAFHVPSTDNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321725 |

Source

|

| Record name | 3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

476649-44-2 |

Source

|

| Record name | 3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6-trimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2740155.png)

![2-methyl-N-[3-(methylthio)phenyl]-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2740156.png)

![(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2740158.png)

![2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine](/img/structure/B2740161.png)

![N~1~-(3-methoxyphenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2740162.png)

![6-chloro-N-ethyl-N-[(furan-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2740164.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2740168.png)

![N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2740171.png)

![tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate](/img/no-structure.png)

![(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2740176.png)